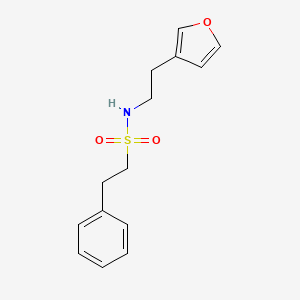

N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

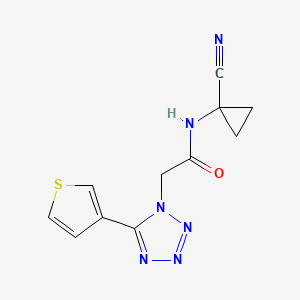

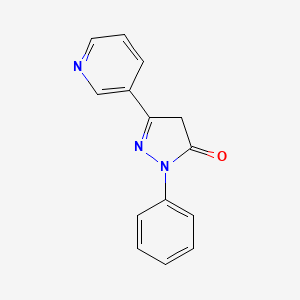

“N-(2-(furan-3-yl)ethyl)-2-phenylethanesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a sulfonamide group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom).

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are generally synthesized using methods such as palladium-catalyzed coupling reactions . The synthesis of amides, which include the sulfonamide group in this compound, can be achieved under microwave-assisted conditions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. Furan rings, for example, can undergo reactions such as electrophilic aromatic substitution . Sulfonamides are generally stable but can participate in reactions under certain conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen

Gold(I)-Catalyzed Cascade Reactions

Research on N-(furan-3-ylmethylene)benzenesulfonamides, related to the chemical structure of interest, demonstrates their synthesis through a gold(I)-catalyzed cascade reaction. This process highlights the potential of using gold carbenoid chemistry for group migration, enriching the field of organic synthesis and offering novel pathways for creating complex organic compounds (Tao Wang et al., 2014).

Energetic Material Development

The assembly of diverse N-O building blocks, including derivatives of furazan, which shares a common structural motif with the compound of interest, points to the development of high-performance energetic materials. This approach results in compounds with superior detonation properties, potentially useful in military and industrial applications (Jiaheng Zhang & J. Shreeve, 2014).

Antimicrobial Applications

Synthesis of furansulfonamide derivatives, including N-(2-oxo-2-(substituted phenyl)ethyl)-N-methylfuran-2-sulfonamide, has shown promising antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents, contributing to the fight against drug-resistant pathogens (S. Desmukh et al., 2019).

Photovoltaic Applications

The use of phenothiazine derivatives with furan linkers, similar in structural concept to the compound , in dye-sensitized solar cells demonstrates an improvement in solar energy conversion efficiency. This research opens avenues for the use of furan derivatives in renewable energy technologies, particularly in improving the performance of photovoltaic devices (Se Hun Kim et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-19(17,11-8-13-4-2-1-3-5-13)15-9-6-14-7-10-18-12-14/h1-5,7,10,12,15H,6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABARKFMXQHOLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2969101.png)

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)

![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)

![4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid](/img/structure/B2969110.png)

![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)